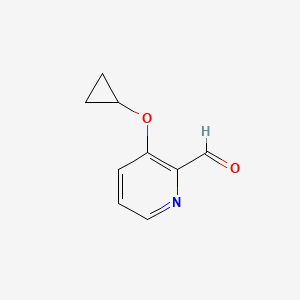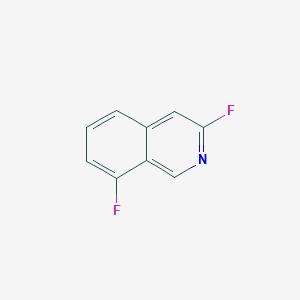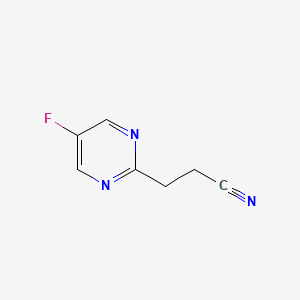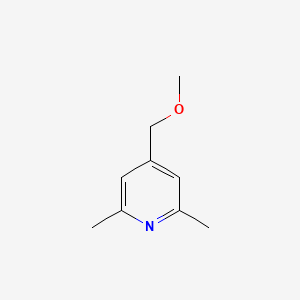
4-(Methoxymethyl)-2,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)-2,6-dimethylpyridine is an organic compound belonging to the pyridine family This compound is characterized by a pyridine ring substituted with methoxymethyl and dimethyl groups at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-2,6-dimethylpyridine typically involves the alkylation of 2,6-dimethylpyridine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methoxymethyl)-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 4-(formylmethyl)-2,6-dimethylpyridine or 4-(carboxymethyl)-2,6-dimethylpyridine.
Reduction: Formation of 4-(methoxymethyl)-2,6-dimethylpiperidine.
Substitution: Formation of 4-(alkoxymethyl)-2,6-dimethylpyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Methoxymethyl)-2,6-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The dimethyl groups can influence the compound’s binding affinity and selectivity towards its targets, modulating its biological activity.
Comparación Con Compuestos Similares
2,6-Dimethylpyridine: Lacks the methoxymethyl group, resulting in different chemical reactivity and biological activity.
4-(Hydroxymethyl)-2,6-dimethylpyridine: Similar structure but with a hydroxymethyl group instead of methoxymethyl, affecting its solubility and reactivity.
4-(Ethoxymethyl)-2,6-dimethylpyridine: Contains an ethoxymethyl group, leading to variations in its chemical and physical properties.
Uniqueness: 4-(Methoxymethyl)-2,6-dimethylpyridine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and potential applications compared to its analogs. The combination of methoxymethyl and dimethyl groups enhances its versatility in various chemical reactions and research applications.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
4-(methoxymethyl)-2,6-dimethylpyridine |
InChI |
InChI=1S/C9H13NO/c1-7-4-9(6-11-3)5-8(2)10-7/h4-5H,6H2,1-3H3 |
Clave InChI |
AJQZEGVULLZLDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




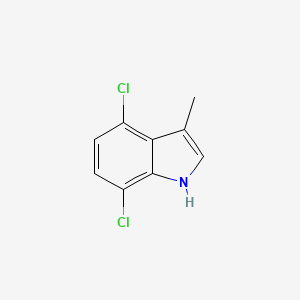
![1,2-Bis[4-(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B15332403.png)

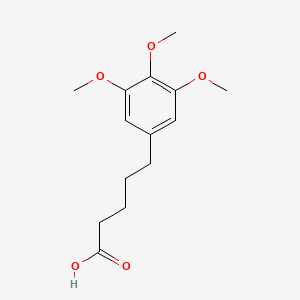
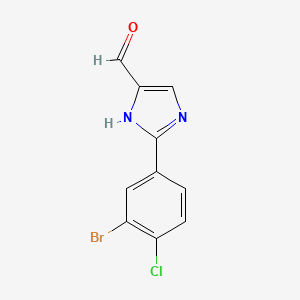
![2-Methyl-6-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332438.png)
